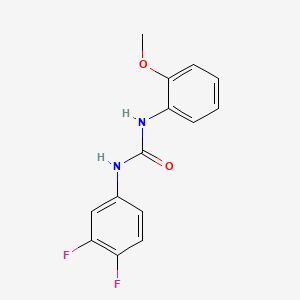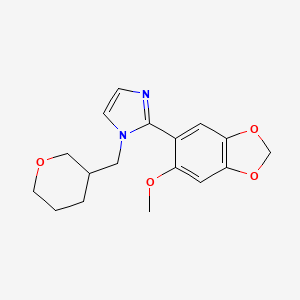![molecular formula C16H30N2O3S2 B5352455 N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5352455.png)
N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are compounds that interact with the cannabinoid receptors in the body. CT-3 has been found to have anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to interact with the cannabinoid receptors in the body. The cannabinoid receptors are part of the endocannabinoid system, which is involved in various physiological processes such as pain, inflammation, and mood regulation. This compound has been found to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation. By binding to the CB2 receptor, this compound may modulate the immune response and reduce inflammation.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from oxidative damage. In animal studies, this compound has been found to reduce inflammation and protect against neurodegeneration. These effects suggest that this compound may have therapeutic potential for the treatment of various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is that it has been found to have low toxicity in animal studies. This makes it a potentially safer alternative to other anti-inflammatory drugs that may have more severe side effects. Additionally, this compound has been found to have good bioavailability, which means that it can be easily absorbed and distributed throughout the body. However, one of the limitations of this compound is that it is a synthetic compound, which may limit its potential for clinical use. Additionally, more research is needed to fully understand the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the study of N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more effective synthesis methods for this compound. This could lead to the production of larger quantities of this compound, which would be useful for further studies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This could involve studying the effects of this compound on various diseases and conditions in animal models and eventually in clinical trials. Finally, there is a need for more research on the safety and efficacy of this compound in humans, which could lead to the development of new treatments for various diseases and conditions.
Méthodes De Synthèse
N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of this compound has been described in several scientific publications, and it involves the use of specialized equipment and techniques. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of this compound requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. Several scientific studies have investigated the effects of this compound on various diseases and conditions, including inflammation, neurodegenerative diseases, and pain. This compound has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of conditions such as arthritis and multiple sclerosis. Additionally, this compound has been found to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-cyclohexylsulfanylpropyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S2/c1-23(20,21)18-11-8-14(9-12-18)16(19)17-10-5-13-22-15-6-3-2-4-7-15/h14-15H,2-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHNVJBCCKKXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)

![1-{4-[4-(3,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5352408.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
![3,4-dimethoxy-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5352421.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5352424.png)
![5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B5352432.png)
![1'-benzyl-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5352438.png)
![{1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5352456.png)

![2-(4-iodophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5352471.png)

![2-methyl-2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]propanamide](/img/structure/B5352479.png)
